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Introduction

Immunoglobulin A nephropathy (IgAN) is the most common primary glomerulonephritis globally
and a significant cause of chronic kidney disease and end-stage renal disease. The
pathogenesis is understood to involve the production of galactose-deficient IgA1 (Gd-IgAl),
leading to the formation of immune complexes that deposit in the glomerular mesangium,
inciting inflammation and progressive renal damage. A key area of investigation has been the
role of the gut-associated lymphoid tissue (GALT), particularly in the distal ileum, as a primary
source of this aberrant IgA1. This has led to the development of targeted therapies aimed at
modulating this mucosal immune response. This technical guide provides an in-depth overview
of the early clinical research on a targeted-release formulation of budesonide (TRF-
budesonide), a locally acting glucocorticoid, for the treatment of IgA nephropathy.

The Rationale for a Targeted Approach

Systemic corticosteroids have shown some efficacy in reducing proteinuria in IgAN, but their
long-term use is limited by significant side effects. Budesonide, a potent glucocorticoid with
high first-pass metabolism in the liver, offers a safer alternative by minimizing systemic
exposure. The development of a pH- and time-dependent oral capsule allows for the targeted
delivery of budesonide to the distal ileum, the site of Peyer's patches, which are rich in B-cells
that produce IgA. The hypothesis is that local immunosuppression in this region can reduce the
production of pathogenic Gd-IgAl at its source.
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Preclinical and Early Clinical Evidence

While extensive preclinical data in animal models of IgAN for TRF-budesonide is not widely
published, the therapeutic concept was advanced based on the well-established local anti-
inflammatory effects of budesonide and the growing understanding of the gut-kidney axis in
IgAN.

An early pilot study by Smerud et al. in 2011 provided the first clinical evidence for this targeted
approach. In this open-label study, 16 patients with IJAN received 8 mg/day of an enteric
formulation of budesonide for 6 months. The results demonstrated a significant median relative
reduction in urinary albumin excretion of 23% during the treatment period.[1] Furthermore, a
modest but statistically significant reduction in serum creatinine and an increase in estimated
glomerular filtration rate (eGFR) were observed.[1] This study, although small and without a
control group, provided a strong rationale for further investigation in a more rigorous trial
setting.

The NEFIGAN Trial: A Pivotal Phase 2b Study

The NEFIGAN trial was a multicenter, randomized, double-blind, placebo-controlled phase 2b
study that represented a significant step forward in evaluating TRF-budesonide in IgAN.

Experimental Protocol

Study Design: The trial consisted of a 6-month run-in phase for optimization of renin-
angiotensin system (RAS) blockade, followed by a 9-month treatment period with either TRF-
budesonide or placebo, and a subsequent 3-month follow-up phase.[2]

Patient Population: Adult patients (=18 years) with biopsy-confirmed primary IgAN and
persistent proteinuria despite optimized RAS blockade were enrolled. Key inclusion criteria
included an eGFR of 245 mL/min/1.73 m2,

Intervention: Patients were randomized in a 1:1:1 ratio to receive one of the following once
daily, 1 hour before breakfast:

e TRF-budesonide 16 mg/day

e TRF-budesonide 8 mg/day
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e Placebo[2]

All patients continued on their optimized RAS blockade throughout the trial.

Primary Outcome: The primary endpoint was the mean change from baseline in the urine

protein-to-creatinine ratio (UPCR) at 9 months.[2]

Secondary Outcomes: Secondary endpoints included changes in eGFR, 24-hour urine protein

excretion, and urine albumin-to-creatinine ratio (UACR).

Quantitative Data Summary

The NEFIGAN trial demonstrated a significant reduction in proteinuria in patients treated with

TRF-budesonide compared to placebo.

TRF-Budesonide
16 mg/day (n=48)

Parameter

TRF-Budesonide 8

Placebo (n=50)
mgl/day (n=51)

Mean Change in

UPCR from Baseline -27.3% -21.5% +2.7%
at 9 Months
p-value vs. Placebo 0.0092 0.0290
Overall Mean Change
in UPCR (Combined
Budesonide Groups) -24.4% +2.7%
vs. Placebo at 9
Months
p-value 0.0066
Change in eGFR at 9
Stable Stable -9.8%
months
p-value vs. Placebo 0.001 0.001

Signaling Pathways and Experimental Workflows
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Proposed Mechanism of Action of TRF-Budesonide in
IgA Nephropathy

The following diagram illustrates the hypothesized signaling pathway targeted by TRF-
budesonide. The core of the disease process is the production of galactose-deficient IgAl (Gd-
IgA1) by B-cells within the gut-associated lymphoid tissue (GALT). This process is influenced

by various cytokines, such as IL-6, which activate the JAK/STAT signaling pathway, leading to
B-cell proliferation and differentiation into plasma cells that secrete Gd-IgALl.

Caption: Proposed mechanism of TRF-budesonide in IgA nephropathy.

NEFIGAN Trial Workflow

The following diagram outlines the key phases and procedures of the NEFIGAN clinical trial.
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Caption: NEFIGAN clinical trial workflow.

Conclusion

The early research on targeted-release budesonide for IgA nephropathy, culminating in the
NEFIGAN trial, provided compelling evidence for a novel, disease-modifying therapeutic
strategy. By targeting the mucosal immune system in the distal ileum, TRF-budesonide
demonstrated a significant reduction in proteinuria and stabilization of renal function in patients
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with IgAN. These findings laid the groundwork for subsequent Phase 3 trials and the eventual
approval of this targeted therapy, representing a major advancement in the management of this
chronic kidney disease. Further research continues to explore the long-term efficacy and safety
of this approach, as well as its potential role in combination with other emerging therapies for
IgA nephropathy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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